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Abstract
TRAP-5 amide, a synthetic pentapeptide with the sequence Ser-Phe-Leu-Leu-Arg-NH2, serves

as a important tool in the study of Protease-Activated Receptor 1 (PAR-1). As the minimal

peptide sequence derived from the tethered ligand of PAR-1, it retains the ability to potently

activate the receptor, initiating a cascade of intracellular signaling events. This technical guide

provides an in-depth overview of the discovery, significance, and pharmacological properties of

TRAP-5 amide. It includes a compilation of quantitative data, detailed experimental protocols

for its synthesis and key biological assays, and a visualization of the PAR-1 signaling pathway.

This document is intended to be a comprehensive resource for researchers utilizing TRAP-5
amide in their investigations of PAR-1 function, thrombosis, and related physiological and

pathological processes.

Discovery and Significance
The discovery of TRAP-5 amide is intrinsically linked to the elucidation of the unique activation

mechanism of Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR)

that plays a critical role in hemostasis and thrombosis. Unlike typical GPCRs that are activated
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by the reversible binding of a soluble ligand, PAR-1 is activated by the proteolytic cleavage of

its N-terminal extracellular domain by serine proteases, most notably thrombin. This cleavage

unmasks a new N-terminus, which then acts as a "tethered ligand," binding to and activating

the receptor intramolecularly.

Early research focused on identifying the sequence of this tethered ligand. Structure-activity

relationship studies of synthetic peptides corresponding to this newly exposed N-terminus

revealed that a 14-amino acid peptide (SFLLRNPNDKYEPF) could mimic the effects of

thrombin on platelets. Subsequent investigations aimed to define the minimal sequence

required for full receptor activation. These studies demonstrated that the pentapeptide with the

sequence Ser-Phe-Leu-Leu-Arg (SFLLR), with an amidated C-terminus, was the shortest

peptide that retained full activity in inducing physiological responses such as platelet

aggregation and serotonin release.[1] This minimal active peptide was designated TRAP-5
amide.

The significance of TRAP-5 amide lies in its utility as a selective and potent pharmacological

tool to study PAR-1 signaling independently of thrombin and its proteolytic activity. This allows

researchers to dissect the specific downstream signaling pathways and cellular responses

mediated by PAR-1 activation. Key findings from structure-activity studies have highlighted the

critical roles of the phenylalanine (Phe) and arginine (Arg) residues within the SFLLR sequence

for receptor activation.

Quantitative Data
The following table summarizes the available quantitative pharmacological data for TRAP-5
amide and related peptides in activating PAR-1. While direct binding affinity data (Kd or Ki) for

TRAP-5 amide is not readily available in the public literature, its functional potency (EC50) has

been characterized in various cellular assays.
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Parameter Value Assay
Cell
Type/System

Reference

EC50 (Platelet

Aggregation)
24 µM

Light

Transmission

Aggregometry

Human Platelets

EC50 (Calcium

Mobilization)

4.8 µM (for

TFLLRN-NH2)

Fluorescence-

based Assay
Endothelial Cells

Relative Potency

~100-fold less

potent than

thrombin

Contraction of

Human Renal

Artery

Human Renal

Artery Tissue

Experimental Protocols
Solid-Phase Synthesis of TRAP-5 Amide (SFLLR-NH2)
This protocol outlines the manual solid-phase peptide synthesis of TRAP-5 amide using Fmoc

(9-fluorenylmethyloxycarbonyl) chemistry on a Rink amide resin.

Materials:

Rink amide resin

Fmoc-Arg(Pbf)-OH

Fmoc-Leu-OH

Fmoc-Phe-OH

Fmoc-Ser(tBu)-OH

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine
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N,N'-Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water

Diethyl ether

HPLC system for purification

Mass spectrometer for characterization

Procedure:

Resin Swelling: Swell the Rink amide resin in DMF for 1-2 hours in a reaction vessel.

Fmoc Deprotection:

Drain the DMF.

Add a solution of 20% piperidine in DMF to the resin.

Agitate for 5 minutes.

Drain the solution.

Repeat the 20% piperidine in DMF treatment for 15 minutes.

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3

equivalents) in DMF.
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Add the coupling solution to the deprotected resin.

Agitate the reaction mixture for 2-4 hours at room temperature.

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat

the coupling step.

Once the Kaiser test is negative (yellow beads), wash the resin with DMF (5 times) and

DCM (3 times).

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential coupling of

Fmoc-Leu-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, and Fmoc-Ser(tBu)-OH.

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc

deprotection as described in step 2.

Cleavage and Deprotection:

Wash the peptide-resin with DCM and dry under vacuum.

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Peptide Precipitation and Purification:

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

Centrifuge to pellet the peptide and decant the ether.

Wash the peptide pellet with cold diethyl ether.

Dissolve the crude peptide in a minimal amount of water/acetonitrile and lyophilize.

Purify the peptide by reverse-phase HPLC.
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Characterization: Confirm the identity and purity of the final product by mass spectrometry

and analytical HPLC.

Platelet Aggregation Assay
This protocol describes the measurement of TRAP-5 amide-induced platelet aggregation using

light transmission aggregometry.

Materials:

Freshly drawn human whole blood

3.2% Sodium citrate (anticoagulant)

TRAP-5 amide stock solution

Platelet-rich plasma (PRP)

Platelet-poor plasma (PPP)

Light transmission aggregometer

Cuvettes with stir bars

Procedure:

Preparation of PRP and PPP:

Collect human whole blood into tubes containing 3.2% sodium citrate.

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

Transfer the PRP to a separate tube.

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8

platelets/mL using PPP.
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Aggregometer Setup:

Set the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation

mark with PPP.

Aggregation Measurement:

Pipette an aliquot of the adjusted PRP into a cuvette with a stir bar and place it in the

aggregometer.

Allow the PRP to equilibrate to 37°C for 5 minutes.

Add varying concentrations of TRAP-5 amide to the PRP.

Record the change in light transmission for at least 5 minutes to measure the extent of

platelet aggregation.

Data Analysis: Construct a dose-response curve by plotting the percentage of aggregation

against the concentration of TRAP-5 amide to determine the EC50 value.

Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to

TRAP-5 amide using a fluorescent calcium indicator.

Materials:

HEK293 cells (or other suitable cell line) expressing PAR-1

Cell culture medium

Fluo-4 AM calcium indicator dye

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

TRAP-5 amide stock solution
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Fluorescence plate reader with automated injection capabilities

Procedure:

Cell Culture: Culture HEK293-PAR1 cells in 96-well black-walled, clear-bottom plates until

they reach confluence.

Dye Loading:

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

Remove the culture medium from the cells and add the loading buffer.

Incubate the cells for 60 minutes at 37°C in the dark.

Cell Washing: Wash the cells twice with HBSS to remove excess dye.

Calcium Measurement:

Place the plate in the fluorescence plate reader and allow it to equilibrate.

Measure the baseline fluorescence.

Use the plate reader's injector to add varying concentrations of TRAP-5 amide to the

wells.

Immediately begin recording the fluorescence intensity over time.

Data Analysis: Determine the peak fluorescence response for each concentration of TRAP-5
amide. Plot the change in fluorescence against the agonist concentration to generate a

dose-response curve and calculate the EC50 value.

Signaling Pathways and Visualizations
Activation of PAR-1 by TRAP-5 amide initiates intracellular signaling through the coupling to

heterotrimeric G proteins, primarily Gq and G12/13.
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Gq Pathway: Coupling to Gq activates phospholipase C (PLC), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the

release of intracellular calcium stores. DAG, in conjunction with calcium, activates protein

kinase C (PKC).

G12/13 Pathway: Coupling to G12/13 activates the small GTPase RhoA through Rho

guanine nucleotide exchange factors (RhoGEFs). Activated RhoA then stimulates Rho-

associated kinase (ROCK), which plays a crucial role in regulating cell shape, motility, and

contraction.

Plasma Membrane

Cytosol

PAR-1

Gαqactivates

Gα12/13

activates

PLCactivates

RhoGEF

activates

PIP2hydrolyzes

RhoAactivates

IP3

DAG

Ca²⁺releases

PKC
activates

co-activates

Cellular Responses
(e.g., Platelet Aggregation,

Serotonin Release)

ROCKactivates

TRAP-5 Amide activates

Click to download full resolution via product page

Caption: PAR-1 Signaling Pathway Activated by TRAP-5 Amide.
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Start: Rink Amide Resin
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Caption: Solid-Phase Peptide Synthesis Workflow for TRAP-5 Amide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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